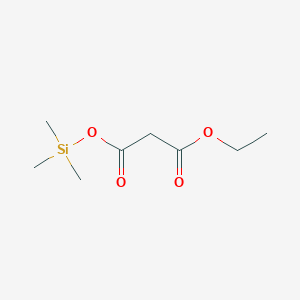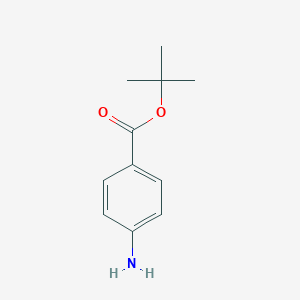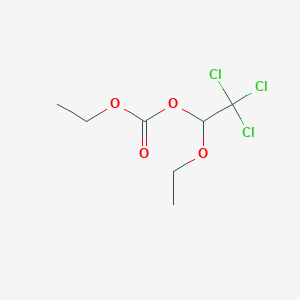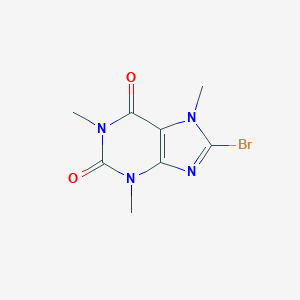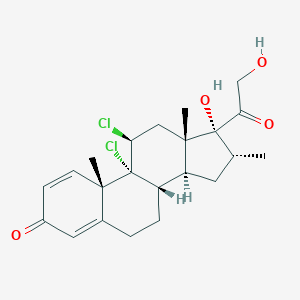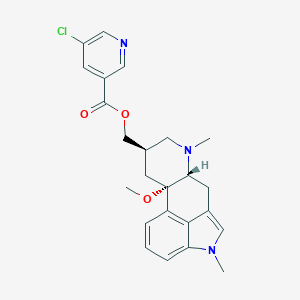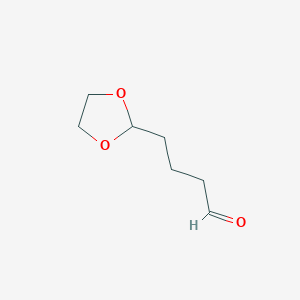![molecular formula C21H22O4 B108642 (2e)-1-[2-Hydroxy-4-Methoxy-5-(3-Methylbut-2-En-1-Yl)phenyl]-3-(4-Hydroxyphenyl)prop-2-En-1-One CAS No. 20784-60-5](/img/structure/B108642.png)
(2e)-1-[2-Hydroxy-4-Methoxy-5-(3-Methylbut-2-En-1-Yl)phenyl]-3-(4-Hydroxyphenyl)prop-2-En-1-One
Overview
Description
- Its chemical formula is C21H22O4 , and its molecular weight is approximately 338.4 g/mol.
- The compound appears as orange to yellow needle-shaped crystals and is soluble in organic solvents such as methanol, ethanol, and DMSO.
- Notably, it exhibits inhibitory activity against the papain-like protease (PLpro) of the severe acute respiratory syndrome coronavirus (SARS-CoV) with an IC50 value of 10.1 μM .
O-Methylbroussochalcone B: is a natural compound isolated from the plant . It belongs to the chalcone class of compounds.
Mechanism of Action
Target of Action
The primary target of 4’-O-Methylbroussochalcone B is tubulin , a protein that forms microtubules, which are crucial elements of the cytoskeleton . The compound acts as a tubulin polymerization inhibitor .
Mode of Action
4’-O-Methylbroussochalcone B interacts with tubulin at the colchicine binding site , inhibiting its polymerization . This interaction disrupts microtubule dynamics, leading to the inhibition of cell proliferation and migration .
Biochemical Pathways
The compound affects the MAPK and Wnt/β-catenin pathways in acute myeloid leukemia (AML) cells . By regulating these pathways, 4’-O-Methylbroussochalcone B can inhibit the proliferation and migration of AML cells .
Result of Action
The compound induces apoptosis and inhibits the proliferation and migration of AML cells . It also causes cell cycle arrest in the G2-M phase .
Biochemical Analysis
Biochemical Properties
4’-O-Methylbroussochalcone B has been discovered to be a novel colchicine site tubulin polymerization inhibitor . This means it interacts with tubulin, a globular protein, and inhibits its polymerization, which is crucial for the formation of microtubules . Microtubules are key components of the cytoskeleton, involved in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Cellular Effects
In terms of cellular effects, 4’-O-Methylbroussochalcone B has been found to induce apoptosis, inhibit proliferation and migration of ML-2 cells and OCI-AML5 cells . These cells are models for acute myeloid leukaemia (AML), a type of cancer . The compound also causes these cells to be arrested in the G2-M phase .
Molecular Mechanism
The molecular mechanism of 4’-O-Methylbroussochalcone B involves its interaction with tubulin, inhibiting its polymerization . This disrupts the formation of microtubules, leading to cell cycle arrest in the G2-M phase . Additionally, 4’-O-Methylbroussochalcone B regulates the MAPK and Wnt/β-catenin pathways in AML cells . These pathways are involved in cell proliferation and differentiation .
Preparation Methods
- The synthesis of O-Methylbroussochalcone B involves several steps. One common synthetic route is as follows:
- Start with 4-hydroxybenzaldehyde (CAS: 123-08-0) as the precursor.
- React it with 4-methoxy-2-propen-1-one (CAS: 6515-21-5) to form the chalcone intermediate.
- Finally, perform methylation at the 4’-position using appropriate reagents and conditions to obtain O-Methylbroussochalcone B .
Chemical Reactions Analysis
- O-Methylbroussochalcone B can undergo various reactions:
- Oxidation : It may be oxidized under specific conditions.
- Reduction : Reduction reactions can modify its functional groups.
- Substitution : Substituents can be introduced at different positions.
- Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., Grignard reagents).
- Major products depend on the specific reaction conditions.
Scientific Research Applications
- Chemistry : Researchers study its reactivity, structural modifications, and potential applications in drug design.
- Biology : Investigating its effects on cellular processes, enzyme inhibition, and biological pathways.
- Medicine : Its antiviral properties against SARS-CoV PLpro make it relevant for drug development.
- Industry : Potential applications in pharmaceuticals, cosmetics, and agrochemicals.
Comparison with Similar Compounds
- O-Methylbroussochalcone B stands out due to its specific inhibitory activity against SARS-CoV PLpro.
- Similar compounds include other chalcones, flavonoids, and natural products with antiviral properties.
Properties
IUPAC Name |
(E)-1-[2-hydroxy-4-methoxy-5-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-14(2)4-8-16-12-18(20(24)13-21(16)25-3)19(23)11-7-15-5-9-17(22)10-6-15/h4-7,9-13,22,24H,8H2,1-3H3/b11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGCRBMNFSAUOC-YRNVUSSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=C(C=C1OC)O)C(=O)C=CC2=CC=C(C=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=CC(=C(C=C1OC)O)C(=O)/C=C/C2=CC=C(C=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201313498 | |
| Record name | 4′-O-Methylbavachalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201313498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20784-60-5 | |
| Record name | 4′-O-Methylbavachalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20784-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4′-O-Methylbavachalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201313498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4'-O-Methylbroussochalcone B exert its anti-cancer effects?
A1: Research suggests that 4'-O-Methylbroussochalcone B functions as a novel tubulin polymerization inhibitor. [] This means it disrupts the formation of microtubules, which are essential components of the cell's structural framework and play a crucial role in cell division. By inhibiting tubulin polymerization, 4'-O-Methylbroussochalcone B effectively suppresses the proliferation and migration of acute myeloid leukemia cells. []
Q2: What is the significance of confirming the chemical identity of natural products like 8-Prenylapigenin?
A2: A study highlighted the critical importance of chemical authentication when researching natural products. [] Researchers found that a commercially obtained batch of 8-Prenylapigenin, intended for estrogenic activity studies, was actually 4'-O-Methylbroussochalcone B. [] This misidentification underscores the need for rigorous quality control using techniques like MS and qNMR to ensure accurate research findings and avoid misleading results.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





